molecular formula C8H17BrN4OSi B8265372 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole

Cat. No.: B8265372
M. Wt: 293.24 g/mol
InChI Key: KZKCNSQWTJOBPD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole is a sophisticated bifunctional building block primarily employed in the synthesis of active pharmaceutical ingredients (APIs) and other complex bioactive molecules. Its core value lies in the strategic incorporation of two protected functional groups: a tetrazole ring masked with a base-labile SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group and a highly reactive bromomethyl handle. The tetrazole moiety is a critical bioisostere for carboxylic acids and cis-amide bonds, significantly influencing the pharmacokinetic and metabolic properties of drug candidates [a]. This specific reagent is designed for efficient incorporation of the tetrazole scaffold into a molecular backbone via the bromomethyl group, which acts as an alkylating agent. A prominent application, as demonstrated in the synthesis of CGRP receptor antagonists for migraine treatment, involves its use in constructing the core tetrazole-spirohydantoin structure of compounds like Telcagepant (MK-0974) [b]. The SEM protecting group is essential during synthetic sequences, as it stabilizes the tetrazole ring against harsh reaction conditions and can be cleanly removed with fluoride sources, such as tetrabutylammonium fluoride (TBAF), without affecting other sensitive functionalities [c]. This makes it an indispensable reagent for researchers in medicinal chemistry and drug discovery, enabling the streamlined synthesis and exploration of novel tetrazole-based therapeutics.

Properties

IUPAC Name

2-[[5-(bromomethyl)tetrazol-2-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN4OSi/c1-15(2,3)5-4-14-7-13-11-8(6-9)10-12-13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKCNSQWTJOBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1N=C(N=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The tetrazole ring is typically constructed via a [3+2] cycloaddition between hydrazoic acid (HN₃) and nitriles. This method, pioneered by Hantzsch and Vagt in 1901, remains widely used:

RCN+HN3cat.R-C(NH)-N=N-NHR-tetrazole\text{RCN} + \text{HN}_3 \xrightarrow{\text{cat.}} \text{R-C(NH)-N=N-NH} \rightarrow \text{R-tetrazole}

Example Protocol :

  • Substrate : Acetonitrile derivatives.

  • Conditions : Sodium azide (NaN₃), ammonium chloride (NH₄Cl), and dimethylformamide (DMF) at 100°C for 12 h.

  • Yield : 60–85% for monosubstituted tetrazoles.

For 2H-tetrazoles, regioselectivity is achieved using Lewis acids (e.g., ZnBr₂) to favor the 2-isomer.

Introduction of the SEM Protecting Group

Alkylation with SEM Chloride

The SEM group is introduced via alkylation of the tetrazole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions:

Tetrazole+SEM-ClBaseTetrazole-SEM\text{Tetrazole} + \text{SEM-Cl} \xrightarrow{\text{Base}} \text{Tetrazole-SEM}

Optimized Procedure :

  • Reagents : SEM-Cl (1.2 equiv), NaOH (2.0 equiv).

  • Solvent : Dry DMF at 0°C → RT.

  • Reaction Time : 2–4 h.

  • Workup : Partition between ethyl acetate and water; silica gel chromatography (hexanes:EtOAc = 60:1).

  • Yield : 70–85% (varies with tetrazole substrate).

Key Considerations :

  • Excess base ensures deprotonation of the tetrazole nitrogen, facilitating alkylation.

  • SEM-Cl is moisture-sensitive; reactions require anhydrous conditions.

Bromomethyl Functionalization

Bromination of a Preexisting Methyl Group

The bromomethyl group is introduced via radical bromination of a methyl-substituted tetrazole intermediate using N-bromosuccinimide (NBS):

Tetrazole-CH3+NBSLight or AIBNTetrazole-CH2Br\text{Tetrazole-CH}3 + \text{NBS} \xrightarrow{\text{Light or AIBN}} \text{Tetrazole-CH}2\text{Br}

Protocol from Biphenyl-Tetrazole Analogues :

  • Substrate : 5-Methyl-2-SEM-2H-tetrazole.

  • Brominating Agent : NBS (1.1 equiv).

  • Solvent : CCl₄ or CH₂Cl₂.

  • Conditions : Radical initiation via UV light or azobisisobutyronitrile (AIBN) at 60°C.

  • Yield : 50–65%.

Side Reactions :

  • Over-bromination to CHBr₂ or CBr₃.

  • Competing SEM group cleavage under prolonged heating.

Alternative Pathways and Comparative Analysis

Direct Bromomethylation via Alkylation

An alternative approach involves alkylating the tetrazole with bromomethylating agents (e.g., dibromomethane), though this is less common due to selectivity issues:

Example from Pyridine-Tetrazole Systems :

  • Reagents : Dibromomethane (2.0 equiv), K₂CO₃.

  • Solvent : THF, 0°C → RT.

  • Yield : <30% (low regioselectivity).

Comparison of Methods

MethodConditionsYieldAdvantagesLimitations
SEM Protection + BrominationNBS, CCl₄, light50–65%High purityRadical side reactions
Direct AlkylationDibromomethane, THF<30%One-stepPoor regioselectivity
Stepwise FunctionalizationSEM-Cl → NBS60–70%Controlled reactivityMulti-step, time-consuming

Optimization Strategies and Challenges

Enhancing Bromination Efficiency

  • Catalytic Additives : Use of Lewis acids (e.g., FeCl₃) to polarize the C–H bond, improving NBS reactivity.

  • Solvent Effects : Non-polar solvents (CCl₄) favor radical stability over polar aprotic solvents.

SEM Group Stability

  • Acidic Conditions : SEM is labile under strong acids (e.g., TFA), limiting post-bromination deprotection options.

  • Thermal Sensitivity : Prolonged heating (>80°C) leads to SEM cleavage; reactions are best conducted at ≤60°C.

Applications and Derivatives

The bromomethyl group enables diverse transformations:

  • Suzuki Coupling : With aryl boronic acids to form biaryl structures.

  • Nucleophilic Substitution : Reaction with amines or thiols for drug conjugate synthesis.

Example Drug Intermediate :

  • Conversion to 5-(4'-bromomethylbiphenyl)-1-trityltetrazole, a precursor to antihypertensive agents like Losartan.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative of the tetrazole.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole, have been studied for their antimicrobial properties. Research indicates that tetrazoles exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds were synthesized and tested against various strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus100 μg/mL
Other Tetrazole DerivativeEscherichia coli125 μg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has also been explored. Compounds were evaluated using carrageenan-induced paw edema models in rats, where several tetrazole derivatives demonstrated significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

CompoundED50 (μmol)Comparison Standard
This compound9.84Indomethacin
Other Tetrazole Derivative8.50Indomethacin

Anticancer Research

Tetrazoles are being investigated for their role in cancer therapeutics. Recent studies have indicated that certain tetrazole derivatives can act as inhibitors of specific cancer cell lines, showcasing their potential as anticancer agents .

Polymer Chemistry

In material science, tetrazoles are utilized to enhance the properties of polymers. The incorporation of tetrazole moieties into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Table 3: Properties of Tetrazole-Modified Polymers

Polymer TypeModificationThermal Stability (°C)
PolyethyleneTetrazole Inclusion250
PolycarbonateTetrazole Inclusion230

Herbicidal Activity

Research has shown that certain tetrazole derivatives possess herbicidal properties, making them candidates for developing new herbicides. Studies indicate that these compounds can effectively inhibit the growth of various weed species while being less toxic to crops .

Table 4: Herbicidal Efficacy of Tetrazoles

CompoundTarget Weed SpeciesEffective Concentration (EC)
This compoundAmaranthus retroflexus50 g/ha
Other Tetrazole DerivativeEchinochloa crus-galli75 g/ha

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, while the tetrazole ring can participate in coordination with metal ions or hydrogen bonding.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Position) Key Properties Reference
Compound A 5-Bromomethyl, 2-SEM High reactivity (Br as leaving group); SEM enhances stability during synthesis
5-Methyl-2-(trimethylsilyl)-2H-tetrazole 5-Methyl, 2-trimethylsilyl Lower reactivity (methyl is not a leaving group); direct silyl group lacks SEM’s ether linkage
5-(4-Bromophenyl)-2H-tetrazole 5-(4-Bromophenyl) Bromine on aromatic ring; suitable for aryl cross-couplings (e.g., Suzuki)
5-[4’-(Bromomethyl)biphenyl-2-yl]-2H-tetrazole 5-(Biphenyl-bromomethyl) Bulky biphenyl system; bromomethyl on extended aromatic scaffold

Key Insights :

  • Bromomethyl vs. Bromophenyl : Compound A’s bromomethyl group enables alkylation or nucleophilic substitution, while bromophenyl derivatives (e.g., ) are tailored for aryl couplings .
  • SEM vs. Trimethylsilyl : The SEM group in Compound A provides superior stability compared to direct trimethylsilyl substituents () due to its ether linkage, which resists premature deprotection .

Stability and Handling

  • SEM Protection : Compound A’s SEM group is stable under basic conditions (e.g., Et3N/THF in ) but cleavable with HCl/MeOH, offering a strategic advantage over trimethylsilyl () or trityl groups () .
  • Thermal Stability : Tetrazoles with aromatic substituents (e.g., 5-(4-methylphenyl)-2H-tetrazole in ) exhibit higher thermal stability but lower synthetic versatility due to the lack of reactive bromine .

Pharmacological Relevance

  • Benzoxazole-Tetrazole Hybrids (): Demonstrated anti-inflammatory and antimicrobial activities, suggesting that Compound A’s bromomethyl group could be functionalized into bioactive analogs .
  • Biphenyl-Tetrazoles (): Key intermediates in antihypertensive drugs (e.g., candesartan), underscoring the therapeutic relevance of bromomethyl-tetrazole scaffolds .

Biological Activity

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies and highlighting key data tables and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse reactivity and biological properties. The bromomethyl group and the trimethylsilyl ether contribute to its physicochemical characteristics, influencing solubility and bioavailability.

Molecular Formula

  • Molecular Formula : C₉H₁₃BrN₄O₂Si
PropertyValue
Molecular Weight292.19 g/mol
SolubilitySoluble in DMSO
pKaWeakly acidic (approx. -3)

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines.

  • In vitro Studies :
    • In a study assessing the activity against HT-29 (colorectal cancer) and PC-3 (prostate cancer) cell lines, the compound demonstrated IC₅₀ values of 6.43 µM and 9.83 µM respectively, indicating moderate potency compared to standard treatments like Doxorubicin (IC₅₀ = 2.24 µM for HT-29) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as ciprofloxacin.

Bacteria TestedMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of tetrazole derivatives often relates to their ability to interact with specific biological targets. For example, tetrazoles can act as inhibitors of enzymes involved in cell proliferation pathways.

  • Enzyme Inhibition :
    • Inhibitory effects on phosphodiesterases (PDEs) have been noted, with some derivatives showing IC₅₀ values as low as 0.24 µM against PDE3A . This suggests a potential role in regulating cellular signaling pathways.

Study on Tetrazole Derivatives

A comprehensive study synthesized various tetrazole derivatives, including the compound of interest, and evaluated their biological activities. The results indicated that modifications at the bromomethyl position significantly influenced anticancer activity.

  • Case Study Findings :
    • Compounds with electron-withdrawing groups at strategic positions exhibited enhanced potency.
    • Toxicity assessments showed that these compounds were non-toxic at doses up to 100 mg/kg in animal models .

Q & A

Q. How is 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole synthesized, and what are the critical steps to ensure regioselectivity?

The synthesis typically involves two key steps: (1) introducing the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to the tetrazole ring to prevent unwanted side reactions, and (2) bromomethylation at the 5-position. The SEM group is introduced via reaction with SEM chloride under basic conditions (e.g., NaH in DMF). Bromination is achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to ensure regioselective substitution at the methyl position. Monitoring reaction progress via TLC and purification via column chromatography are critical to isolate the desired product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H and 13C NMR : Key signals include the SEM group’s trimethylsilyl protons (δ ~0.1 ppm) and the ethoxy methylene protons (δ ~3.5–5.5 ppm). The bromomethyl group appears as a singlet near δ ~4.3–4.5 ppm.
  • FT-IR : Peaks at ~2100–2200 cm⁻¹ confirm the tetrazole ring, while Si–C and C–Br stretches appear at ~1250 cm⁻¹ and ~650 cm⁻¹, respectively.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion and isotopic pattern consistent with bromine .

Q. In what types of biochemical studies is this compound commonly utilized as an intermediate?

It serves as a versatile intermediate in synthesizing angiotensin II receptor antagonists (e.g., olmesartan derivatives) due to the bromomethyl group’s reactivity in nucleophilic substitutions. It is also used to prepare enzyme probes (e.g., for monoacylglycerol lipase) and receptor ligands (e.g., 5-HT1D antagonists) .

Q. What are the recommended storage conditions to prevent degradation?

Store at –20°C under inert gas (argon or nitrogen) in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the SEM group. Desiccate to minimize moisture exposure, which can lead to deprotection or bromine displacement .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of SEM-protected tetrazole intermediates?

  • Radical Initiation Control : Use AIBN at 60–80°C to ensure controlled radical generation, minimizing over-bromination.
  • Solvent Selection : Non-polar solvents (e.g., CCl₄) reduce polar byproduct formation.
  • Purification : Sequential washing with sodium thiosulfate removes excess bromine, followed by silica gel chromatography to isolate the product .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions compared to other leaving groups?

The bromomethyl group exhibits higher electrophilicity than chloromethyl analogs due to bromine’s polarizability, enabling faster SN2 reactions with nucleophiles (e.g., amines, thiols). However, competing elimination (E2) can occur under strong basic conditions, requiring careful pH control. Comparative kinetic studies show ~3x faster substitution rates for Br vs. Cl derivatives .

Q. What analytical methods assess the hydrolytic stability of the SEM-protected tetrazole under physiological conditions?

  • HPLC-MS : Monitor degradation products (e.g., free tetrazole or SEM-alcohol) in buffer solutions (pH 7.4, 37°C).
  • Kinetic Studies : Measure half-life (t½) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • NMR Stability Assays : Track SEM group integrity via 1H NMR in D₂O over 24–72 hours .

Q. How can 2D NMR techniques resolve structural ambiguities in tetrazole derivatives?

  • HMBC : Correlates 1H signals with 13C nuclei over long-range couplings, confirming connectivity between the SEM group and tetrazole ring.
  • NOESY : Identifies spatial proximity of the bromomethyl group to aromatic protons, ruling out alternative regioisomers .

Q. What mechanistic insights exist for SEM deprotection under acidic conditions?

Deprotection involves cleavage of the SEM ether via trifluoroacetic acid (TFA)-catalyzed hydrolysis. The mechanism proceeds through oxonium ion formation, followed by nucleophilic attack by water. Studies show that electron-withdrawing groups (e.g., bromomethyl) accelerate deprotection by stabilizing the intermediate carbocation .

Q. How can researchers reconcile discrepancies in reported bromomethylation yields across studies?

Yield variations (40–85%) arise from differences in:

  • Catalyst Loading : Higher AIBN concentrations (>1 mol%) may accelerate side reactions.
  • Reaction Time : Prolonged heating (>12 hours) promotes decomposition.
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates. Standardizing protocols (e.g., 0.5 mol% AIBN, 8 hours) improves reproducibility .

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